
(Phe2,Orn8)-oxytocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Phe2,Orn8)-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. It is a selective V1 vasopressin agonist, which means it specifically targets the V1 vasopressin receptors. This compound is known for inducing sustained contractility in the rabbit epididymis with an EC50 value of 280 nM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Phe2,Orn8)-oxytocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of amino acids in this compound is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between the cysteine residues at positions 1 and 6 . The synthesis typically involves the following steps:
Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Release of the peptide from the resin.
Oxidation: Formation of the disulfide bridge between cysteine residues.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
化学反应分析
Types of Reactions
(Phe2,Orn8)-oxytocin can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of specific amino acids in the peptide sequence.
Common Reagents and Conditions
Oxidation: Typically performed using iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of protected amino acids and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions include various analogs of this compound with different amino acid substitutions, which can alter the biological activity of the peptide .
科学研究应用
(Phe2,Orn8)-oxytocin has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions involving vasopressin receptors, such as certain cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
作用机制
(Phe2,Orn8)-oxytocin exerts its effects by binding to V1 vasopressin receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in the release of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately cause an increase in intracellular calcium levels and subsequent muscle contraction .
相似化合物的比较
Similar Compounds
Oxytocin: The natural hormone with similar structure but different receptor selectivity.
Vasopressin: Another peptide hormone with broader receptor activity, including V1 and V2 receptors.
Desmopressin: A synthetic analog of vasopressin with selective V2 receptor activity.
Uniqueness
(Phe2,Orn8)-oxytocin is unique due to its selective agonism for V1 vasopressin receptors, which makes it a valuable tool for studying V1 receptor-mediated processes without the confounding effects of V2 receptor activation .
属性
分子式 |
C42H65N13O11S2 |
|---|---|
分子量 |
992.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI 键 |
DHMCDFJJCGVQSC-OVCMMVBBSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


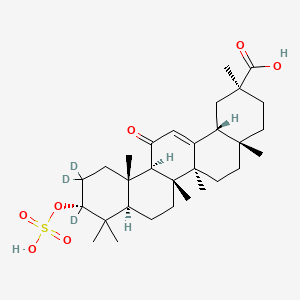
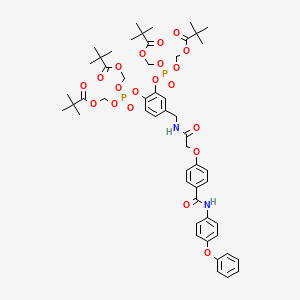



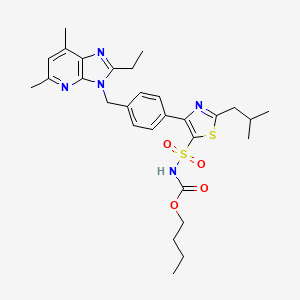
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
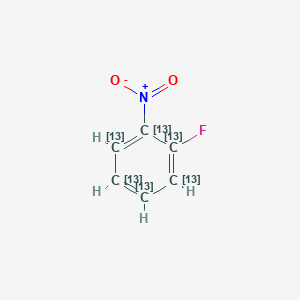

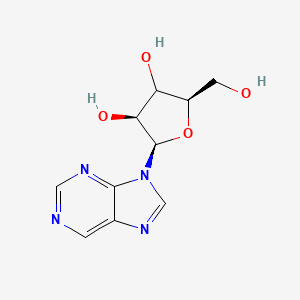
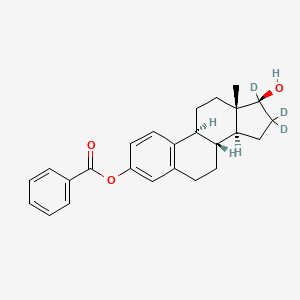
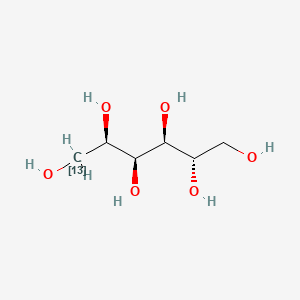

![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
